molecular formula C12H8ClN3O B11097001 (1R,3S)-3-(4-chlorophenyl)-2,2-dicyanocyclopropane-1-carboxamide

(1R,3S)-3-(4-chlorophenyl)-2,2-dicyanocyclopropane-1-carboxamide

Cat. No.: B11097001
M. Wt: 245.66 g/mol
InChI Key: JYQNCAXINRLPRS-ZJUUUORDSA-N
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Description

(1R,3S)-3-(4-chlorophenyl)-2,2-dicyanocyclopropane-1-carboxamide is a synthetic organic compound characterized by its unique cyclopropane ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3S)-3-(4-chlorophenyl)-2,2-dicyanocyclopropane-1-carboxamide typically involves the following steps:

    Formation of the Cyclopropane Ring: This can be achieved through a cyclopropanation reaction, where a suitable precursor undergoes a reaction with a carbene or a carbenoid reagent.

    Introduction of the Chlorophenyl Group: This step involves the substitution of a hydrogen atom on the cyclopropane ring with a 4-chlorophenyl group, often using a halogenation reaction followed by a nucleophilic substitution.

    Addition of the Dicyano Groups:

    Formation of the Carboxamide Group: The final step involves the conversion of a carboxylic acid derivative to the carboxamide group, typically using an amide coupling reagent.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(1R,3S)-3-(4-chlorophenyl)-2,2-dicyanocyclopropane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The chlorophenyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like sodium hydroxide, potassium tert-butoxide, and various halogenating agents are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, (1R,3S)-3-(4-chlorophenyl)-2,2-dicyanocyclopropane-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activity, including its interactions with enzymes, receptors, and other biomolecules.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic effects, such as its ability to modulate specific biological pathways or to act as a drug candidate.

Industry

In industry, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (1R,3S)-3-(4-chlorophenyl)-2,2-dicyanocyclopropane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    (1R,3S)-3-(4-fluorophenyl)-2,2-dicyanocyclopropane-1-carboxamide: Similar structure with a fluorine atom instead of chlorine.

    (1R,3S)-3-(4-bromophenyl)-2,2-dicyanocyclopropane-1-carboxamide: Similar structure with a bromine atom instead of chlorine.

    (1R,3S)-3-(4-methylphenyl)-2,2-dicyanocyclopropane-1-carboxamide: Similar structure with a methyl group instead of chlorine.

Uniqueness

The uniqueness of (1R,3S)-3-(4-chlorophenyl)-2,2-dicyanocyclopropane-1-carboxamide lies in its specific combination of functional groups and stereochemistry, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C12H8ClN3O

Molecular Weight

245.66 g/mol

IUPAC Name

(1R,3S)-3-(4-chlorophenyl)-2,2-dicyanocyclopropane-1-carboxamide

InChI

InChI=1S/C12H8ClN3O/c13-8-3-1-7(2-4-8)9-10(11(16)17)12(9,5-14)6-15/h1-4,9-10H,(H2,16,17)/t9-,10+/m1/s1

InChI Key

JYQNCAXINRLPRS-ZJUUUORDSA-N

Isomeric SMILES

C1=CC(=CC=C1[C@@H]2[C@H](C2(C#N)C#N)C(=O)N)Cl

Canonical SMILES

C1=CC(=CC=C1C2C(C2(C#N)C#N)C(=O)N)Cl

Origin of Product

United States

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